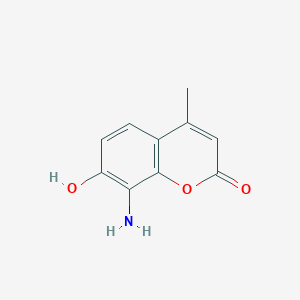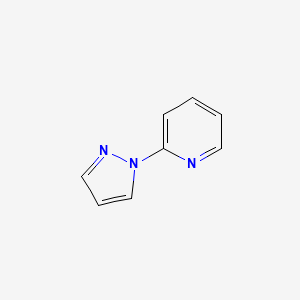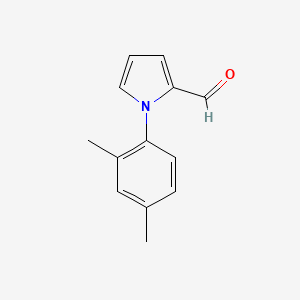
1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde (DMPPC) is an organic compound of the pyrrole family and is used in the synthesis of various organic compounds. DMPPC is an important intermediate for the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Chromatographic Separation and Stereochemistry Studies : One study explored the synthesis of N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, closely related to the compound . They focused on chromatographic separation of enantiomers and the barriers to racemization in these compounds (Vorkapić-Furač, Mintas, Burgemeister, & Mannschreck, 1989).
Synthesis and Computational Study : Another research synthesized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), via aldol condensation. This study is significant for understanding the synthesis and electronic properties of pyrrole derivatives (Singh, Rawat, & Sahu, 2014).
Paramagnetic Transition Metal Ions Coordination : In a different application, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related compound, was used as a ligand for coordinating paramagnetic transition metal ions. This resulted in a {Mn(III)25} barrel-like cluster with single-molecule magnetic behavior (Giannopoulos et al., 2014).
Crystal and Molecular Structures Analysis : A study on derivatives of 2,4-dimethylpyrrole analyzed their crystal and molecular structures, which included 4-ethyl-3,5-dimethylpyrrole-2-carbaldehyde and similar compounds. This study is vital for understanding the hydrogen-bonding patterns in these derivatives (Senge & Smith, 2005).
Catalysis in Ring-Opening Polymerization : Additionally, pyrrole-based ligands, such as 1H-pyrrole-2-carbaldehyde, were used to synthesize aluminum and zinc complexes. These complexes were active catalysts for the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Luminescence Sensing : Another study synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives. This indicates potential applications in fluorescence sensing (Shi, Zhong, Guo, & Li, 2015).
NMR Spectroscopy Analysis : Finally, a study on the CH···N and CH···O intramolecular hydrogen bonding effects in the 1H, 13C, and 15N NMR spectra of the configurational isomers of 1‐vinylpyrrole‐2‐carbaldehyde oxime substantiated by DFT calculations offers insights into the spectroscopic properties of pyrrole derivatives (Afonin et al., 2009).
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-5-6-13(11(2)8-10)14-7-3-4-12(14)9-15/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVMLPVTPNACV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393951 |
Source


|
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dimethylphenyl)-1H-pyrrole-2-carbaldehyde | |
CAS RN |
37560-47-7 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37560-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dimethylphenyl)pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-Bromo-2-thienyl)carbonyl]benzenecarboxylic acid](/img/structure/B1336082.png)

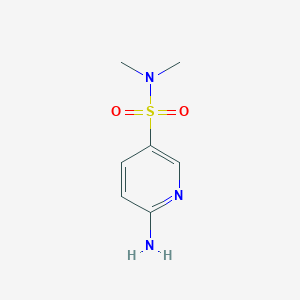



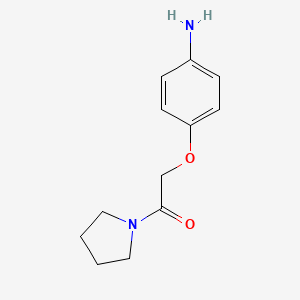
![Ethyl 3-[4-(tert-butyl)phenyl]-2-cyanoacrylate](/img/structure/B1336104.png)
